molecular formula C30H46O7 B14097556 (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid

(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid

Cat. No.: B14097556
M. Wt: 518.7 g/mol
InChI Key: BGDQNRGNCKACFK-QSCFBMDYSA-N
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Description

The compound (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid is a complex organic molecule with a unique structure. This compound belongs to the class of chrysene derivatives, which are polycyclic aromatic hydrocarbons. The presence of multiple functional groups, including carboxylic acids, hydroxyl, and methyl groups, makes this compound highly versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid typically involves multi-step organic synthesis. The process begins with the formation of the chrysene core, followed by the introduction of various functional groups through a series of reactions such as Friedel-Crafts acylation, reduction, and esterification. The final steps often involve selective oxidation and hydrolysis to achieve the desired carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid groups can produce primary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chrysene: A simpler polycyclic aromatic hydrocarbon without the additional functional groups.

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Phenanthrene: A related compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid lies in its combination of multiple functional groups and its specific stereochemistry. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C30H46O7

Molecular Weight

518.7 g/mol

IUPAC Name

(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid

InChI

InChI=1S/C30H46O7/c1-17-10-13-30(24(35)36)15-14-27(5)18(22(30)29(17,7)37)8-9-20-26(4,16-21(31)32)19(11-12-28(20,27)6)25(2,3)23(33)34/h8,17,19-20,22,37H,9-16H2,1-7H3,(H,31,32)(H,33,34)(H,35,36)/t17-,19?,20?,22-,26+,27-,28-,29-,30+/m1/s1

InChI Key

BGDQNRGNCKACFK-QSCFBMDYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CC(=O)O)C(C)(C)C(=O)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)O)C(C)(C)C(=O)O)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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